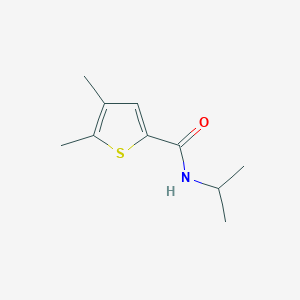
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT belongs to the class of thiophene carboxamides and is a non-protein amino acid derivative.
Aplicaciones Científicas De Investigación
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the growth and feed intake of livestock, as well as improve the quality of meat. In aquaculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its ability to attract fish and increase their feeding activity. In medicine, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use as an anti-cancer agent, as well as for its ability to improve memory and cognitive function.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed that 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide acts as a pheromone, which is a chemical signal that triggers a specific behavior in animals. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is believed to stimulate the olfactory receptors in animals, which leads to an increase in feeding activity and growth.
Biochemical and Physiological Effects:
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animals. In livestock, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which leads to an increase in growth and feed intake. In fish, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which leads to an increase in feeding activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. Additionally, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with various receptors in animals. Another direction is to study its potential use in other fields, such as veterinary medicine and human health. Additionally, more research is needed to determine the optimal concentration and dosage of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide for different applications.
Métodos De Síntesis
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with isopropyl chloroformate and then reacting the resulting intermediate with propan-2-amine. Another method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-ol and thionyl chloride, followed by reacting the resulting intermediate with propan-2-amine. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can also be synthesized using other methods, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-amine and isobutyl chloroformate.
Propiedades
IUPAC Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-6(2)11-10(12)9-5-7(3)8(4)13-9/h5-6H,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZIXCIFHGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

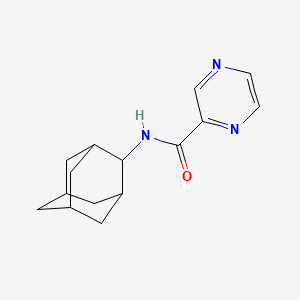
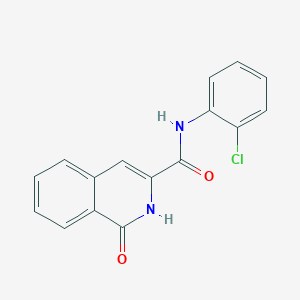
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
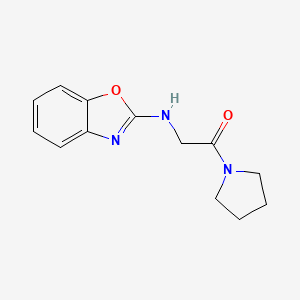
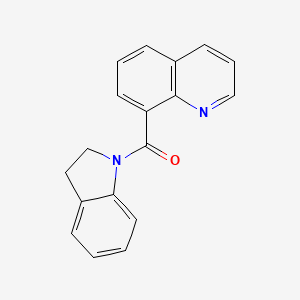
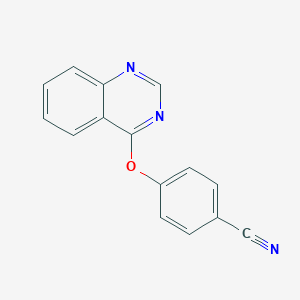
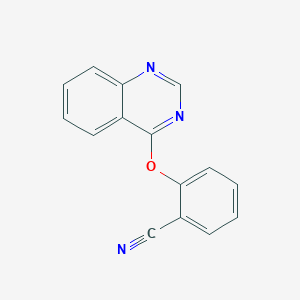
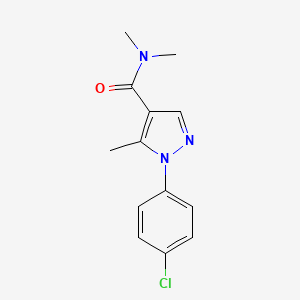
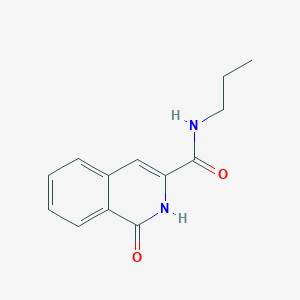
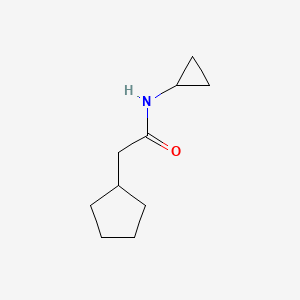
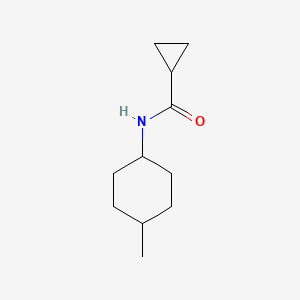
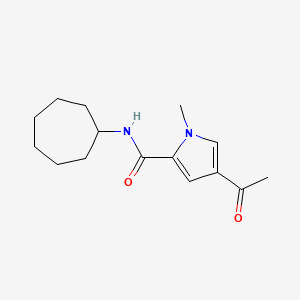
![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
